Avenanthramide B
Overview
Description
Avenanthramide B is a polyphenolic compound found predominantly in oats (Avena sativa Linn)These compounds are known for their antioxidant, anti-inflammatory, and anti-apoptotic properties, making them of significant interest in the fields of nutrition and medicine .
Mechanism of Action
Avenanthramide B, also known as Avenanthramide 1, is a unique plant alkaloid found in oats. This compound has been the subject of extensive research due to its potential health benefits .
Target of Action
This compound primarily targets the Phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with its targets by modulating the PI3K/AKT signaling pathway . This modulation leads to increased neuronal survival, reduced oxidative stress, and improved cognitive function . It also suppresses the Nuclear factor-kappa β (NF-κB), which is responsible for regulating the transcription of DNA and participates in the activation of genes related to inflammatory and immune responses .
Biochemical Pathways
This compound affects the shikimic acid and phenylpropanoid pathways . These pathways are involved in the synthesis of structurally complex and functionally diverse molecules . The dysregulation of PI3K signaling has been implicated in the pathogenesis of various neurodegenerative diseases including Alzheimer’s and Parkinson’s disease .
Pharmacokinetics
The pharmacokinetics of this compound is currently under investigation . Preliminary studies suggest that Avenanthramides are bioavailable and remain bioactive in humans after consumption . More research is needed to fully understand the adme properties of this compound and their impact on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include increased neuronal survival, reduced oxidative stress, improved cognitive function, and reduced inflammation . These effects are primarily due to the compound’s interaction with the PI3K/AKT signaling pathway and its suppression of NF-κB .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, Avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . More research is needed to fully understand how different environmental factors influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Avenanthramide B plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . This compound inhibits the activation of NF-κB, thereby reducing inflammation . Additionally, it interacts with enzymes such as hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), which is involved in its biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines . This compound also affects the expression of genes involved in inflammation and oxidative stress . Furthermore, this compound has been found to reduce the proliferation of cancer cells by inhibiting the NF-κB pathway .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects primarily through the inhibition of NF-κB activation . By binding to NF-κB, this compound prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes . Additionally, it has been shown to interact with other biomolecules, such as hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), which is involved in its biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its anti-inflammatory effects can be sustained over a period of time with continuous administration Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can maintain its bioactivity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses can effectively reduce inflammation and oxidative stress, while higher doses may lead to toxic or adverse effects . For instance, in an ovalbumin-induced food allergy model, doses of 10 mg/kg and 20 mg/kg were found to decrease serum levels of pro-inflammatory cytokines and improve intestinal morphology . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimic acid and phenylpropanoid pathways . The enzyme hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) plays a crucial role in its biosynthesis by catalyzing the transfer of hydroxycinnamoyl groups to hydroxyanthranilic acid . Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall bioactivity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its bioactivity and therapeutic potential .
Subcellular Localization
This compound is primarily localized in the chloroplasts of plant cells, where it is synthesized . This subcellular localization is crucial for its activity and function, as it allows the compound to participate in the plant’s defense mechanisms against pathogens . In animal cells, its localization may vary depending on the specific cellular context and the presence of targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avenanthramide B is synthesized through the esterification of 5-hydroxyanthranilic acid with ferulic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from oat bran or oat flour. The extraction process typically uses solvents like ethanol or methanol. The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Avenanthramide B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive species that can further participate in redox reactions.
Reduction: The compound can be reduced to form hydroquinones, which have potent antioxidant properties.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Avenanthramide B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyphenolic chemistry and antioxidant mechanisms.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involved in oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and skin conditions due to its antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals aimed at promoting health and preventing chronic diseases
Comparison with Similar Compounds
- Avenanthramide A
- Avenanthramide C
- Ferulic acid
- Caffeic acid
Properties
IUPAC Name |
5-hydroxy-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-24-15-8-10(2-6-14(15)20)3-7-16(21)18-13-5-4-11(19)9-12(13)17(22)23/h2-9,19-20H,1H3,(H,18,21)(H,22,23)/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFZHMCSCYADIX-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148603 | |
Record name | Avenanthramide B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (Z)-N-Feruloyl-5-hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
108605-69-2 | |
Record name | Avenanthramide B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108605-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avenanthramide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avenanthramide B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 108605-69-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVENANTHRAMIDE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8BQ5730IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-N-Feruloyl-5-hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 °C | |
Record name | (Z)-N-Feruloyl-5-hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038575 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of avenanthramide B in oat plants?
A1: Research suggests that this compound doesn't just accumulate in oat leaves; it undergoes further metabolism. Studies using stable-isotope-labeled this compound showed a rapid decrease of the labeled compound in elicited oat leaves, indicating active metabolism []. This process appears to be linked to the activity of inducible isoperoxidases in the apoplasts of oat leaves [].
Q2: What evidence suggests that peroxidase enzymes are involved in this compound metabolism in oats?
A2: Several lines of evidence point towards peroxidase involvement in this compound metabolism:
- Suppression of Metabolism: The decrease of stable-isotope-labeled this compound in oat leaves was hindered by the presence of catalase, salicylhydroxamic acid, and sodium ascorbate, all known inhibitors of peroxidase activity [].
- Peroxidase Activity with this compound: Elicitor treatment of oat leaves led to increased peroxidase activity in apoplastic fractions, specifically showing the ability to utilize this compound as a substrate [].
- Induction of Basic Isoperoxidases: Elicitor treatment also resulted in the emergence of multiple basic isoperoxidases in these leaves, as observed through activity staining and isoelectric focusing [].
Q3: Beyond individual molecules, what other structures incorporating this compound have been observed in oats?
A3: Interestingly, researchers have identified novel dimeric compounds of this compound in elicited oat leaves []. These dimers (compounds 1-5) are formed through the reaction of peroxidase with this compound in the presence of hydrogen peroxide []. These findings suggest a complex metabolic network for this compound in oats, potentially involving enzymatic dimerization for yet unknown biological roles.
Q4: Does the structure of this compound provide clues about its potential metabolic fate?
A4: Yes, the structure of this compound, particularly its classification as a lignanamide formed through 8'-8' coupling of two avenanthramide units [], offers hints about potential metabolic pathways. Lignan biosynthesis often involves oxidative coupling reactions catalyzed by peroxidase enzymes. This connection further supports the observed involvement of peroxidases in this compound metabolism and dimer formation in oat plants.
Q5: How does this compound compare to other avenanthramides in terms of metabolism?
A5: Studies using stable isotopes revealed that this compound is metabolized more rapidly compared to avenanthramide A in oats []. Additionally, this compound exhibited a higher rate of biosynthesis compared to avenanthramide A []. These differences highlight the distinct metabolic regulation and potentially different biological roles of these two avenanthramides in oat plants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.